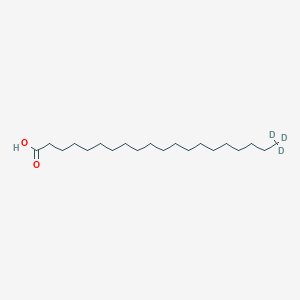
二十碳烷酸-20,20,20-d3
描述
C20H37D3O2 . It is a saturated fatty acid with a 20-carbon chain and three deuterium atoms at the 20th carbon position. This compound is primarily used in scientific research for its isotopic labeling properties, which help in tracing biochemical pathways and studying metabolic processes.
科学研究应用
Eicosanoic-20,20,20-d3 Acid is widely used in scientific research due to its isotopic labeling properties. It is employed in:
Chemistry: Tracing biochemical pathways and studying enzyme mechanisms.
Biology: Investigating lipid metabolism and cell membrane dynamics.
Medicine: Developing diagnostic tools and studying disease mechanisms.
Industry: Enhancing the stability and functionality of lipid-based products.
作用机制
Target of Action
Eicosanoic-20,20,20-d3 Acid, also known as Arachidic Acid-d3, is a type of saturated fatty acid with a long-chain
Mode of Action
It’s known that eicosanoids, a class of fatty acids, regulate cellular function through the formation of derived lipid mediators . These mediators are generated from the oxygenation of 20-carbon polyunsaturated fatty acids (PUFAs) via oxygenases such as cyclooxygenases, lipoxygenases, or cytochrome P450
Biochemical Pathways
Eicosanoic-20,20,20-d3 Acid likely participates in the eicosanoid signaling pathway. Eicosanoids are a family of fatty acid metabolites generated from 20-carbon PUFAs synthesized by enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases . These eicosanoids play a critical role in the regulation of inflammation in the blood and the vessel .
Result of Action
Eicosanoids, a class of fatty acids, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (covid-19)
生化分析
Biochemical Properties
Eicosanoic-20,20,20-d3 Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acyl-CoA synthetase, which catalyzes the activation of fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent incorporation of eicosanoic-20,20,20-d3 acid into complex lipids such as phospholipids and triglycerides. Additionally, eicosanoic-20,20,20-d3 acid can be metabolized by enzymes like fatty acid desaturases and elongases, which modify its structure to produce other bioactive lipids .
Cellular Effects
Eicosanoic-20,20,20-d3 Acid influences various cellular processes and functions. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes involved in signal transduction. For instance, eicosanoic-20,20,20-d3 acid can alter the fluidity and composition of cell membranes, impacting the function of membrane proteins and receptors. This, in turn, can influence gene expression and cellular metabolism. Studies have shown that eicosanoic-20,20,20-d3 acid can affect the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of eicosanoic-20,20,20-d3 acid involves its incorporation into cellular membranes and its interaction with specific biomolecules. Eicosanoic-20,20,20-d3 acid can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. Activation of PPARs by eicosanoic-20,20,20-d3 acid leads to changes in the expression of genes involved in fatty acid metabolism, inflammation, and energy homeostasis. Additionally, eicosanoic-20,20,20-d3 acid can inhibit or activate enzymes such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of eicosanoids, potent signaling molecules that mediate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eicosanoic-20,20,20-d3 acid can change over time due to its stability and degradation. Eicosanoic-20,20,20-d3 acid is relatively stable under standard laboratory conditions, but it can undergo oxidation and hydrolysis over extended periods. These degradation processes can affect its bioavailability and efficacy in experimental studies. Long-term exposure to eicosanoic-20,20,20-d3 acid in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of eicosanoic-20,20,20-d3 acid vary with different dosages in animal models. At low doses, eicosanoic-20,20,20-d3 acid can enhance lipid metabolism and improve energy homeostasis. At high doses, it can induce toxic effects, including liver damage and inflammation. Studies have shown that there is a threshold dose beyond which the beneficial effects of eicosanoic-20,20,20-d3 acid are outweighed by its adverse effects. Therefore, careful dosage optimization is essential in experimental studies involving eicosanoic-20,20,20-d3 acid .
Metabolic Pathways
Eicosanoic-20,20,20-d3 Acid is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. In beta-oxidation, eicosanoic-20,20,20-d3 acid is broken down into acetyl-CoA units, which enter the citric acid cycle to produce energy. Additionally, eicosanoic-20,20,20-d3 acid can be elongated and desaturated to form other long-chain fatty acids and bioactive lipids. These metabolic transformations are catalyzed by enzymes such as acyl-CoA dehydrogenases, elongases, and desaturases .
Transport and Distribution
Eicosanoic-20,20,20-d3 Acid is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins, which facilitate its transport in the bloodstream to different tissues. Within cells, eicosanoic-20,20,20-d3 acid can be transported by fatty acid-binding proteins (FABPs) to specific cellular compartments. These transport mechanisms ensure the proper distribution and localization of eicosanoic-20,20,20-d3 acid, allowing it to exert its biochemical effects .
Subcellular Localization
The subcellular localization of eicosanoic-20,20,20-d3 acid is primarily within cellular membranes, where it integrates into the phospholipid bilayer. This localization is essential for its role in modulating membrane fluidity and function. Additionally, eicosanoic-20,20,20-d3 acid can be targeted to specific organelles, such as mitochondria and peroxisomes, where it participates in metabolic processes. Post-translational modifications and targeting signals may direct eicosanoic-20,20,20-d3 acid to these specific compartments, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: Eicosanoic-20,20,20-d3 Acid can be synthesized through the hydrogenation of unsaturated fatty acids or by chemical synthesis involving the elongation of shorter fatty acids. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of Eicosanoic-20,20,20-d3 Acid involves large-scale chemical synthesis or biotechnological methods using microorganisms engineered to produce the desired fatty acid. The process requires precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Eicosanoic-20,20,20-d3 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can be performed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding saturated fatty acid.
Substitution: The main products are halogenated derivatives of the fatty acid.
相似化合物的比较
Palmitic acid
Stearic acid
Oleic acid
Linoleic acid
Arachidonic acid
属性
IUPAC Name |
20,20,20-trideuterioicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


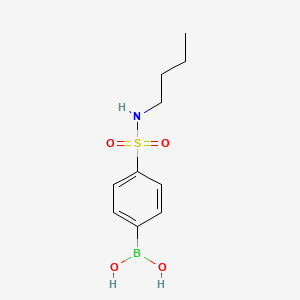
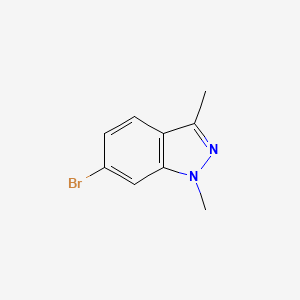

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)

![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)
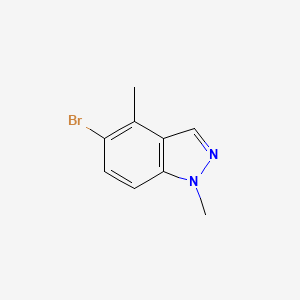

![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)
![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)
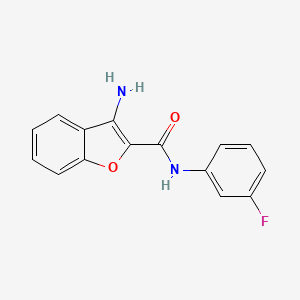
![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)
